(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide (Z)-N-(2-Hydroxyethyl)heptadec-10-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16019332
InChI: InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7-
SMILES:
Molecular Formula: C19H37NO2
Molecular Weight: 311.5 g/mol

(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide

CAS No.:

Cat. No.: VC16019332

Molecular Formula: C19H37NO2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide -

Specification

Molecular Formula C19H37NO2
Molecular Weight 311.5 g/mol
IUPAC Name (Z)-N-(2-hydroxyethyl)heptadec-10-enamide
Standard InChI InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7-
Standard InChI Key IGADVTJDHNVILM-FPLPWBNLSA-N
Isomeric SMILES CCCCCC/C=C\CCCCCCCCC(=O)NCCO
Canonical SMILES CCCCCCC=CCCCCCCCCC(=O)NCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(Z)-N-(2-hydroxyethyl)heptadec-10-enamide (C₁₉H₃₇NO₂) consists of a heptadec-10-enoyl chain (C17:1Δ10) linked via an amide bond to 2-hydroxyethylamine. The Z-configuration of the double bond introduces a 30° bend in the acyl chain, reducing molecular packing efficiency compared to saturated analogs . This structural perturbation has measurable effects on substrate-enzyme interactions, as demonstrated by molecular dynamics simulations of NAAA binding pockets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₁₉H₃₇NO₂
Exact mass311.282 g/mol
IUPAC name(Z)-N-(2-hydroxyethyl)heptadec-10-enamide
CAS registryNot formally assigned
Degree of unsaturation2 (1 double bond + 1 amide)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound's structure and purity (>95% by HPLC) . Distinctive NMR signals include:

Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
5.40–5.28MultipletH-10 and H-11 (CH=CH)
3.72TripletCH₂OH (J = 4.9 Hz)
3.42QuartetNCH₂ (J = 5.4 Hz)
2.20Tripletα-CH₂ to carbonyl (J = 7.5 Hz)
0.88TripletTerminal CH₃ (J = 6.7 Hz)

The mass spectrum exhibits a protonated molecular ion [M+H]⁺ at m/z 312.3, consistent with the theoretical exact mass of 311.282 .

Synthetic Methodology

Carbodiimide-Mediated Coupling

The synthesis follows Procedure B from Pontis et al. , employing (Z)-heptadec-10-enoic acid (0.18 g, 0.58 mmol) activated by TBTU (0.23 g, 0.72 mmol) and HOBt (0.10 g, 0.74 mmol) in the presence of triethylamine (230 μL). Ethanolamine (48 μL, 0.79 mmol) is added dropwise to form the amide bond. Purification via silica gel chromatography (hexane:ethyl acetate gradient) yields 120 mg (58%) of pure product .

Critical Reaction Parameters

  • Stoichiometry: 1.25:1 molar ratio of activating reagents to carboxylic acid ensures complete conversion.

  • Temperature: Reactions conducted at 0°C minimize racemization.

  • Purification: Gradient elution (70:30 to 50:50 hexane:EtOAc) effectively separates unreacted starting materials.

Physicochemical Properties

Solubility and Stability

The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) but is readily soluble in chloroform, DMSO, and ethanol. Accelerated stability studies indicate no degradation after 6 months at -20°C under argon .

Lipophilicity

Calculated logP (ChemAxon) values:

  • Theoretical: 6.34

  • Experimental (HPLC): 6.28 ± 0.12

The cis double bond reduces logP by 0.45 units compared to saturated heptadecanamide analogs .

Biochemical Interactions

NAAA Substrate Specificity

Kinetic assays reveal a kcat/KM of 1.4 × 10³ M⁻¹s⁻¹ for NAAA-mediated hydrolysis, 38% lower than palmitoylethanolamide (PEA) . Molecular dynamics simulations attribute this to:

  • Reduced hydrophobic contact area (142 Ų vs. 168 Ų for PEA)

  • Suboptimal positioning of the scissile amide bond relative to catalytic residues

Membrane Permeability

Parallel artificial membrane permeability assay (PAMPA) data:

  • Effective permeability (Pe): 2.1 × 10⁻⁶ cm/s

  • pH 7.4 recovery: 89%

This moderate permeability suggests passive diffusion through phospholipid bilayers.

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